molecular formula C15H11FO3 B1358985 2-Acetoxy-4'-fluorobenzophenone CAS No. 890099-04-4

2-Acetoxy-4'-fluorobenzophenone

Cat. No.: B1358985
CAS No.: 890099-04-4
M. Wt: 258.24 g/mol
InChI Key: LXLFOWZGDDSSMN-UHFFFAOYSA-N
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Description

2-Acetoxy-4'-fluorobenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 2-position and a fluorine atom at the 4'-position of the aromatic rings. This compound is presumed to serve as an intermediate in organic synthesis, particularly in esterification or photochemical applications due to the UV activity of the benzophenone core.

Properties

IUPAC Name

[2-(4-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLFOWZGDDSSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641561
Record name 2-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-04-4
Record name [2-(Acetyloxy)phenyl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-4’-fluorobenzophenone typically involves the acetylation of 4’-fluorobenzophenone. One common method includes the reaction of 4’-fluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of 2-Acetoxy-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-fluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Acetoxy-4’-fluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the fluorobenzophenone moiety can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural analogs of 2-Acetoxy-4'-fluorobenzophenone, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Key Properties/Applications
This compound Not provided C15H11FO3 (est.) ~270.25 (est.) 2-OAc, 4'-F Intermediate; potential UV applications
2-Amino-4'-fluorobenzophenone 3800-06-4 C13H10FNO 215.23 2-NH2, 4'-F Pharmaceutical intermediate
2-Chloro-4'-fluorobenzophenone 1806-23-1 C13H8ClFO 234.65 2-Cl, 4'-F Organic synthesis intermediate
2-Bromo-4'-methoxyacetophenone 2632-13-5 C9H9BrO2 229.07 2-Br, 4'-OCH3 Manufacturing intermediate
2-ACETOXY-4'-METHOXYBENZOPHENONE 890098-85-8 C16H14O4 270.28 2-OAc, 4'-OCH3 Discontinued research compound
Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (F, Cl, Br): Enhance electrophilic substitution resistance but increase stability in harsh conditions. For example, 2-Chloro-4'-fluorobenzophenone is more chemically inert than acetoxy derivatives . Electron-Donating Groups (OAc, OCH3): Improve solubility in polar solvents but reduce hydrolytic stability. The acetoxy group in this compound makes it prone to hydrolysis under acidic/basic conditions compared to halogenated analogs .

Synthetic Utility: Halogenated Derivatives (Cl, Br): Widely used in cross-coupling reactions (e.g., Suzuki-Miyaura). 2-Bromo-4'-methoxyacetophenone is restricted to controlled industrial use as an intermediate . Amino Derivatives: Serve as precursors for diazonium salt formation, enabling further functionalization. 2-Amino-4'-fluorobenzophenone is linked to pharmaceutical research .

Physical Properties :

  • Molecular Weight : Acetoxy and methoxy derivatives exhibit higher molecular weights (~270 g/mol) due to oxygen-rich substituents.
  • Solubility : Alkoxy groups (e.g., 4'-OCH3) enhance organic solvent solubility, while fluorine reduces polarity slightly .

Biological Activity

2-Acetoxy-4'-fluorobenzophenone (AFBP) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

AFBP is a member of the benzophenone class, characterized by an acetoxy group at the 2-position and a fluorine atom at the 4'-position. Its chemical formula is C15H11FO3C_{15}H_{11}FO_3, and it can be represented by the following structural formula:

IUPAC Name [2(4fluorobenzoyl)phenyl]acetate\text{IUPAC Name }[2-(4-fluorobenzoyl)phenyl]acetate

Antimicrobial Activity

AFBP has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of AFBP

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

Recent studies have highlighted the anticancer potential of AFBP. It has been shown to induce apoptosis in various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon cancer cells. The compound's efficacy is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

Table 2: Cytotoxicity of AFBP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
MDA-MB-23112Inhibition of PI3K/Akt signaling pathway
HT2920Cell cycle arrest in G1 phase

The biological activity of AFBP is primarily mediated through its interaction with cellular targets. The acetoxy group can hydrolyze to release acetic acid, while the fluorobenzophenone moiety may interact with proteins and enzymes, inhibiting their function. This dual-action mechanism contributes to its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of AFBP against multidrug-resistant bacterial strains. Results indicated that AFBP demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cancer Research : In a study reported in Cancer Letters, researchers assessed the cytotoxic effects of AFBP on various cancer cell lines. The findings revealed that AFBP significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
  • In Vivo Studies : An investigation into the pharmacokinetics and bioavailability of AFBP indicated that the compound could effectively reach therapeutic concentrations in tumor tissues when administered orally in animal models .

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